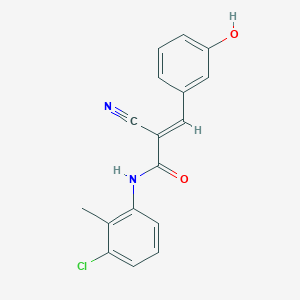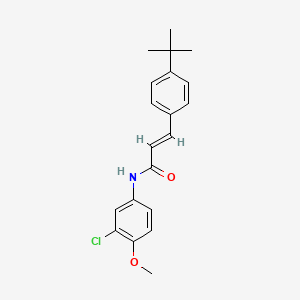![molecular formula C10H9ClN2O5 B5797299 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid CAS No. 413604-04-3](/img/structure/B5797299.png)
4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chloro-3-nitrophenyl)-2-oxo-3-butenoic acid, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have different biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid is not fully understood. However, it has been proposed that this compound acts as an irreversible inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond is formed through the reaction of the nitro group with the thiol group of the cysteine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid have been studied extensively. This compound has been found to inhibit the activity of various enzymes such as aldose reductase, which is involved in diabetic complications. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe to study protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid in lab experiments include its ability to inhibit the activity of various enzymes and its fluorescent properties, which make it a useful tool to study protein-ligand interactions. However, the limitations of using this compound in lab experiments include its toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many future directions for the study of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for diseases such as diabetes and cancer. Additionally, the use of this compound as a fluorescent probe for studying protein-ligand interactions can be further explored.
Métodos De Síntesis
The synthesis of 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid can be achieved by various methods. One of the commonly used methods is the reaction of 4-chloro-3-nitroaniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The product can then be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid has been widely used in scientific research as a tool to study various biological processes. This compound has been found to inhibit the activity of various enzymes such as aldose reductase, which is involved in diabetic complications. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe to study protein-ligand interactions.
Propiedades
IUPAC Name |
4-(4-chloro-3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXUQWCOQYIGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355007 |
Source


|
| Record name | 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid | |
CAS RN |
413604-04-3 |
Source


|
| Record name | 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)

![2-[benzyl(3,4-dichlorobenzyl)amino]ethanol](/img/structure/B5797242.png)
![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)

![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)




![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)